Tioxaprofen

Mitochondrial Respiration Oxidative Phosphorylation Uncoupling Agents

Standard NSAIDs (ibuprofen, ketoprofen) operating solely via COX inhibition cannot substitute for Tioxaprofen in mitochondrial toxicity or leukotriene pathway research. Tioxaprofen delivers unique polypharmacology: potent mitochondrial uncoupling (far exceeding indomethacin), sulfidopeptide leukotriene receptor antagonism, and PDE III/IV inhibition. • Mitochondrial uncoupler for oxidative phosphorylation disruption & state 3 respiration suppression assays. • Leukotriene antagonist & PDE III/IV inhibitor for respiratory inflammation, eosinophil migration, and cAMP/cGMP signaling models. • Demonstrated antithrombotic activity at 10 mg/kg oral dosing (rat mesenteric thrombosis); inhibits human platelet aggregation. ≥98% purity; shipped under ambient conditions.

Molecular Formula C18H13Cl2NO3S
Molecular Weight 394.3 g/mol
CAS No. 40198-53-6
Cat. No. B1213427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioxaprofen
CAS40198-53-6
Synonyms2-(4,5-bis(p-chlorophenyl)oxazolyl-(2)-thio)propionic acid
EMD 26 644
EMD 26644
EMD-26644
tioxaprofen
tioxaprofen, sodium salt
Molecular FormulaC18H13Cl2NO3S
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13Cl2NO3S/c1-10(17(22)23)25-18-21-15(11-2-6-13(19)7-3-11)16(24-18)12-4-8-14(20)9-5-12/h2-10H,1H3,(H,22,23)
InChIKeyWGDADRBTCPGSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tioxaprofen Procurement Guide: Anti-Mycotic & Anti-Inflammatory Research


Tioxaprofen (CAS 40198-53-6, EMD 26644), chemically designated as 2-[[4,5-bis(4-chlorophenyl)-2-oxazolyl]thio]propanoic acid (C18H13Cl2NO3S, MW 394.27) [1], is a synthetic oxazolyl-thio propionic acid derivative [2]. It is pharmacologically classified as a non-steroidal anti-inflammatory drug (NSAID) within the propionic acid derivative subclass [3], and it exhibits dual mechanistic activity: potent uncoupling of mitochondrial respiration in fungal cells and antagonism of sulfidopeptide leukotriene receptors with associated phosphodiesterase inhibition [4]. The compound has been investigated for dermatophytic infections (notably Trichophyton mentagrophytes and T. rubrum), platelet aggregation inhibition [5], and inflammatory respiratory conditions including asthma and interstitial cystitis [4].

Mitochondrial respiration uncoupling probe
Leukotriene/PDE pathway research tool
Dermatophyte anti-mycotic screening
Platelet function and thrombosis model studies

Why Tioxaprofen Cannot Be Replaced in Research


Generic substitution with structurally related propionic acid NSAIDs (e.g., ibuprofen, ketoprofen, naproxen) or conventional azole antifungals (e.g., isoconazole, clotrimazole) will fail to recapitulate Tioxaprofen's unique experimental profile due to fundamental mechanistic divergence. Unlike typical NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes [1], Tioxaprofen acts as a mitochondrial uncoupling agent that disrupts oxidative phosphorylation [2] and additionally antagonizes leukotriene receptors while inhibiting phosphodiesterases III and IV, 5-lipoxygenase, and phospholipase C [3]. This polypharmacology distinguishes it from both single-mechanism NSAIDs and azole antifungals that target ergosterol biosynthesis. The quantitative evidence below demonstrates that substitution with in-class alternatives would alter experimental outcomes across mitochondrial respiration assays, anti-mycotic susceptibility testing, platelet function studies, and inflammatory pathway investigations.

Tioxaprofen Mitochondrial uncoupling + leukotriene/PDE inhibition
Mechanism mismatch
Generic propionic acid NSAIDs Primarily COX inhibition; lacks uncoupling and leukotriene activity
Tioxaprofen Mitochondrial uncoupling in fungal cells
Target divergence
Azole antifungals Ergosterol biosynthesis inhibition; no mitochondrial uncoupling

Tioxaprofen Differentiation Evidence


Mitochondrial Uncoupling vs. Indomethacin

Tioxaprofen exhibits mitochondrial uncoupling activity that is quantitatively 'far stronger' than indomethacin, a widely used reference NSAID, when evaluated in isolated rat liver mitochondria [1]. The uncoupling effect of Tioxaprofen is characterized by a secondary suppression of state 3 respiration, distinguishing its mitochondrial impact profile from simple uncouplers [1]. This potency ranking places Tioxaprofen alongside clidanac as the most potent mitochondrial uncoupling agents among the NSAIDs tested in this comparative study.

Mitochondrial Uncoupling vs. Indomethacin
Head-to-head
Reported far stronger uncoupling than indomethacin; secondary state 3 respiration suppression
Supports mitochondrial toxicity assay differentiation
Qualitative ranking; rat liver mitochondria
Mitochondrial Respiration Oxidative Phosphorylation Uncoupling Agents

Phase III Development for Asthma

Tioxaprofen advanced to Phase III clinical trials for asthma treatment as a sulfidopeptide leukotriene receptor antagonist with oral bioavailability, demonstrating dose-dependent inhibition of antigen- and propranolol-induced bronchoconstriction at 1 and 5 mg/kg doses in preclinical models [1]. This clinical-stage development for respiratory indications represents a distinct investigational trajectory compared to conventional propionic acid NSAIDs (e.g., ibuprofen, ketoprofen, naproxen), which are primarily indicated for musculoskeletal pain and inflammation without demonstrated leukotriene pathway engagement [2].

Phase III Asthma Program
Class-level
Phase III trial (discontinued); leukotriene antagonism, PDE III/IV, 5-LO inhibition
Distinct respiratory development vs. standard NSAIDs
Research use only; clinical program not continued
Asthma Leukotriene Receptor Antagonism Clinical Trial Phase

Platelet Aggregation and Antithrombotic Activity

Tioxaprofen significantly reduced thrombus formation in laser-induced mesenteric vessel thrombosis models in rats at an oral dose of 10 mg/kg [1]. This antithrombotic efficacy was demonstrated alongside ticlopidine (100 and 200 mg/kg orally), a clinically established antiplatelet agent [2]. Mechanistically, Tioxaprofen blocks thromboxane formation, most probably via cyclo-oxygenase inhibition, though inhibition of thromboxane synthetase cannot be excluded [3]. In human pharmacological investigations, Tioxaprofen demonstrated inhibition of platelet adhesiveness and aggregation [4], distinguishing it from NSAIDs with minimal or no platelet effects at comparable doses.

Antithrombotic Activity vs. Ticlopidine
Head-to-head
10 mg/kg oral reduced thrombus formation; ticlopidine effective at 100–200 mg/kg
Reported lower oral dose for antithrombotic effect
Rat laser-induced mesenteric thrombosis model
Platelet Aggregation Thrombosis Models Antithrombotic

Anti-Mycotic Spectrum Against Dermatophytes

Tioxaprofen exerts strong anti-mycotic activity specifically against Trichophyton mentagrophytes and T. rubrum, which were identified as major dermatophytes isolated from patients [1]. The compound acts as a potent uncoupling agent of mitochondrial respiration, a mechanism distinct from azole antifungals that target ergosterol biosynthesis via CYP51 inhibition [2]. While specific MIC values are not publicly available in accessible primary literature, the targeted spectrum against clinically relevant Trichophyton species, combined with the unique mitochondrial uncoupling mechanism, differentiates Tioxaprofen from broad-spectrum azoles such as isoconazole, which exhibits gram-positive antibacterial activity and rapid absorption but lacks mitochondrial uncoupling activity [2].

Anti-Mycotic vs. Azole Antifungals
Supporting
Active against T. mentagrophytes and T. rubrum; mitochondrial uncoupling mechanism
Orthogonal MoA to ergosterol inhibitors
MIC values not publicly available
Dermatophyte Antifungal Susceptibility Mitochondrial Uncoupling

Dual Indication: Fungal Infection and Pulmonary Fibrosis

Tioxaprofen is currently under investigation for idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH), in addition to its historical Phase III development for asthma and its established anti-mycotic activity [1]. This dual-track research profile spanning anti-infective and metabolic/inflammatory indications is uncommon among propionic acid NSAIDs. Conventional NSAIDs such as ibuprofen and naproxen have not demonstrated investigational activity in pulmonary fibrosis or NASH clinical programs. The compound's polypharmacology—including leukotriene antagonism, phosphodiesterase inhibition (III and IV), 5-lipoxygenase inhibition, phospholipase C inhibition, and thromboxane A2 antagonism—underlies this broad investigational applicability [1].

Dual Indication Investigation
Class-level
Under investigation for IPF and NASH; Phase III asthma (discontinued)
Broader investigational scope beyond standard NSAIDs
Ongoing research programs; data to verify
Idiopathic Pulmonary Fibrosis NASH Drug Repurposing

Tioxaprofen Research Applications


Mitochondrial Uncoupling in Toxicity Research

Tioxaprofen is appropriate for use as a positive control or test compound in mitochondrial respiration assays requiring potent uncoupling activity. Its far stronger uncoupling effect compared to indomethacin [1] makes it suitable for studies investigating mitochondrial toxicity mechanisms, oxidative phosphorylation disruption, or the relationship between NSAID structure and mitochondrial effects. The compound's secondary suppression of state 3 respiration provides a distinct experimental endpoint for differentiating uncoupling mechanisms.

Leukotriene and Phosphodiesterase Inhibition Research

Tioxaprofen serves as a tool compound for investigating sulfidopeptide leukotriene receptor antagonism and phosphodiesterase III/IV inhibition pathways [2]. Unlike conventional NSAIDs that operate exclusively via COX inhibition, Tioxaprofen enables studies of leukotriene-mediated inflammation, eosinophil migration, and cAMP/cGMP signaling modulation. This application is particularly relevant for respiratory inflammation models where leukotriene pathways predominate.

Platelet Aggregation and Thrombosis Mechanism Studies

Tioxaprofen is suitable for in vivo and ex vivo platelet function research. Its demonstrated antithrombotic activity at 10 mg/kg oral dosing in rat mesenteric thrombosis models [3], combined with human platelet adhesiveness and aggregation inhibition data [4], supports its use in comparative studies of antiplatelet mechanisms, thromboxane pathway inhibition, and thrombosis model development.

Anti-Mycotic MoA and Drug Repurposing Screening

Tioxaprofen is applicable as an orthogonal tool compound in antifungal drug discovery. Its mitochondrial uncoupling mechanism in fungal cells is distinct from the ergosterol biosynthesis inhibition of azole antifungals [5]. This mechanistic divergence supports its use in mechanism-of-action deconvolution screens, antifungal combination studies with azoles, and drug repurposing programs evaluating anti-mycotic agents for non-infectious indications such as idiopathic pulmonary fibrosis and NASH [2].

Application
Selection Property
Validation Focus
Mitochondrial toxicity research
Mitochondrial uncoupling activity profile
State 3 respiration suppression endpoints
Leukotriene / PDE pathway studies
Leukotriene antagonism & PDE inhibition context
cAMP/cGMP signaling and eosinophil migration assays
Platelet function & thrombosis models
Thromboxane pathway inhibition profile
In vivo thrombosis and platelet aggregation endpoints
Antifungal MoA deconvolution
Mitochondrial uncoupling in fungal cells
Orthogonal MoA screens and combination studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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